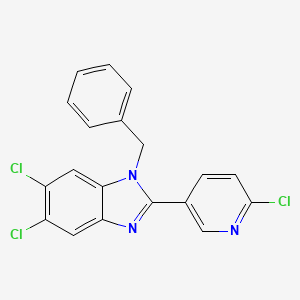![molecular formula C10H6F4N2O2S B2377517 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride CAS No. 2137806-41-6](/img/structure/B2377517.png)
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-(trifluoromethyl)pyrazole with sulfonyl fluoride under controlled conditions. One common method includes the use of alkyl iodides in DMF (dimethylformamide) to afford the N-alkyl pyrazoles . Another approach involves the use of palladium-catalyzed four-component coupling reactions, which include a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation, leading to the formation of sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl iodides, hydrazine, carbon monoxide, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF and catalysts such as palladium .
Major Products Formed
The major products formed from these reactions include N-alkyl pyrazoles, disubstituted pyrimidines, and sulfonamides .
Applications De Recherche Scientifique
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibiotic .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)pyrazole: A related compound used in the synthesis of disubstituted pyrimidines.
Thiazolecarboxamide Derivatives: These compounds share similar biological activities and are studied for their potential as STING inhibitors.
Trifluoromethylated Pharmaceuticals: Compounds like fluoxetine and celecoxib contain the trifluoromethyl group and are used in various therapeutic applications.
Uniqueness
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride stands out due to its unique combination of the trifluoromethyl group and the pyrazole ring, which enhances its stability, reactivity, and biological activity. This makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O2S/c11-10(12,13)7-2-1-3-8(4-7)16-6-9(5-15-16)19(14,17)18/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVQXCYOLDSDHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2377437.png)


![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)


![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2377446.png)
![N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide](/img/structure/B2377448.png)
amino}cyclobutan-1-ol](/img/structure/B2377449.png)
![1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2377451.png)
![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)



